REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][C:6]([CH2:17][O:18][N+:19]([O-:21])=[O:20])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:7][O:8]C(=O)C)([O-:3])=[O:2].[OH-].[Na+].C(O)C.Cl>CC(C)=O.O>[N+:1]([O:4][CH2:5][C:6]([CH2:7][OH:8])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:17][O:18][N+:19]([O-:21])=[O:20])([O-:3])=[O:2] |f:1.2|
|
Name
|
Pentaerythritol acetate trinitrate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(COC(C)=O)(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the remaining liquid was extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash chromatography (1:1, ether:hexane)
|
Type
|
CUSTOM
|
Details
|
to isolate a product of Rf =0.5
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |